molecular formula C23H25FN4OS B2408978 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 1215566-64-5

2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide

Cat. No. B2408978
CAS RN: 1215566-64-5
M. Wt: 424.54
InChI Key: BCPPBOBXYMTJRV-UHFFFAOYSA-N
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Description

2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H25FN4OS and its molecular weight is 424.54. The purity is usually 95%.
BenchChem offers high-quality 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization
This compound is typically synthesized using advanced synthetic methodologies that might include steps like S-arylation. The characterization of such compounds involves various analytical techniques such as NMR, Raman, and infrared spectroscopy. These compounds are of particular interest in the development of new therapeutic agents due to their structural uniqueness and potential biological activities (Riadi et al., 2021).

Anticancer Activity
A significant application of this compound is in anticancer research. It has shown potent cytotoxic activity against several human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This activity is attributed to its ability to inhibit key enzymes like VEGFR-2 and EGFR tyrosine kinases, making it a potential candidate for cancer therapy (Riadi et al., 2021).

Antimicrobial and Antifungal Activities
Compounds with the 1,4,8-triazaspiro[4.5]deca scaffold have been explored for their antimicrobial and antifungal activities. These activities make them valuable for the development of new antibiotics and antifungals, addressing the growing concern over antibiotic resistance (Liu et al., 2022; Çavușoğlu et al., 2018).

properties

IUPAC Name

2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4OS/c1-2-28-14-12-23(13-15-28)26-21(17-8-10-18(24)11-9-17)22(27-23)30-16-20(29)25-19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPPBOBXYMTJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide

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